molecular formula C20H17N3O2S B2534313 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide CAS No. 868972-16-1

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide

Cat. No. B2534313
CAS RN: 868972-16-1
M. Wt: 363.44
InChI Key: LOLQTMMCLUEQSJ-UHFFFAOYSA-N
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Description

“N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide” is a complex organic compound that contains an imidazo[1,2-a]pyridine group, a phenyl group, and a sulfonamide group . The imidazo[1,2-a]pyridine group is a bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reactions that “N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide” can undergo would depend on the reaction conditions and the reagents used.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Without specific safety data for this compound, it’s difficult to provide an accurate safety and hazard analysis .

Future Directions

The future directions for the study of this compound would depend on its potential applications. Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry , this compound could be studied for its potential therapeutic effects. Additionally, its synthesis could be optimized, and its physical and chemical properties could be further studied.

properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-26(25,21-14-18-15-23-13-5-4-8-20(23)22-18)19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-13,15,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLQTMMCLUEQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide

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